molecular formula C12H11N B3190283 1,2-Dihydroacenaphthylen-1-amine CAS No. 40745-44-6

1,2-Dihydroacenaphthylen-1-amine

Cat. No.: B3190283
CAS No.: 40745-44-6
M. Wt: 169.22 g/mol
InChI Key: LCYNDXQWJAMEAI-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylen-1-amine (CAS: 40745-44-6) is a polycyclic aromatic amine with the molecular formula C₁₂H₁₁N and a molecular weight of 169.22 g/mol. It is characterized by a fused bicyclic structure (acenaphthene backbone) with an amine group at the 1-position of the dihydro moiety. This compound is used in organic synthesis and materials science due to its unique electronic properties and reactivity . Key physicochemical properties include:

  • Boiling Point: 288.52°C (estimated)
  • Refractive Index: 1.5785 (estimated)
  • Polar Surface Area (PSA): 26.02 Ų .

Biological Activity

1,2-Dihydroacenaphthylen-1-amine, particularly in its (S)-enantiomeric form, has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is a chiral amine belonging to the acenaphthene family, characterized by a bicyclic structure that combines a naphthalene and cyclopentane ring system. Its molecular formula is C13H13N, and it possesses a chiral center at the nitrogen atom, which may influence its interactions with biological targets.

The synthesis of (S)-1,2-Dihydroacenaphthylen-1-amine can be achieved through various methods, allowing for the production of high-purity compounds suitable for biological evaluation. The compound can undergo oxidation reactions to yield imines or oximes, and it serves as a chiral building block in the synthesis of complex organic molecules .

Anticancer Properties

Research indicates that (S)-1,2-Dihydroacenaphthylen-1-amine exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including lung and breast cancer. For instance, derivatives of acenaphthene compounds have shown the ability to inhibit the proliferation of various cancer cells, suggesting that (S)-1,2-Dihydroacenaphthylen-1-amine may function as an effective anticancer agent .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCancer Cell LineIC50 (μM)
(S)-1,2-Dihydroacenaphthylen-1-amineMCF-7 (breast)2.36 ± 0.06
(S)-1,2-Dihydroacenaphthylen-1-amineA549 (lung)3.73 ± 0.09
SaturosporinMCF-7 (breast)6.08 ± 0.15

The data show that (S)-1,2-Dihydroacenaphthylen-1-amine is significantly more potent than the reference drug Saturosporin against MCF-7 cells .

The precise mechanism by which (S)-1,2-Dihydroacenaphthylen-1-amine exerts its anticancer effects is still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in cancer progression . This interaction could lead to alterations in signaling pathways that promote apoptosis or inhibit cell proliferation.

Case Studies and Research Findings

A hospital-based case-control study explored the biological activity of naphthalene derivatives, including (S)-1,2-Dihydroacenaphthylen-1-amine. The findings revealed elevated levels of cysteinyl adducts in cancer patients compared to controls, indicating a potential link between these compounds and cancer pathology .

Further research has highlighted that compounds similar in structure to (S)-1,2-Dihydroacenaphthylen-1-amine also exhibit various biological activities. For example:

Table 2: Structural Analogues and Their Activities

Compound NameStructure CharacteristicsUnique Features
AcenaphtheneBicyclic aromatic hydrocarbonBase structure for various derivatives
9-AminoacridineAcridine derivativeKnown for antitumor activity
2-AminonaphthaleneNaphthalene derivativeExhibits different biological activities

These analogues highlight the potential diversity in biological activity stemming from structural modifications within this chemical class .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,2-dihydroacenaphthylen-1-amine?

  • Methodology : Synthesis often involves reductive amination of acenaphthenequinone derivatives or catalytic hydrogenation of nitriles. Post-synthesis purification typically employs column chromatography (silica gel, using ethyl ether or dichloromethane as eluents) to isolate the amine from byproducts. Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) may enhance purity.
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC). Purity verification requires elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Structural Confirmation : Use NMR (¹H/¹³C) to confirm aromatic protons and amine functionality. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight (theoretical: 205.68 g/mol; observed: ~205.07 m/z).
  • Thermal Properties : Differential scanning calorimetry (DSC) determines melting point (reported: ~200°C) and thermal stability.
  • Solubility : Test in solvents like dichloromethane, ethanol, and DMSO, guided by its density (1.187 g/cm³) and logP (3.898) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 173.9°C).
  • Waste Disposal : Segregate acidic waste (e.g., hydrochloride salts) and neutralize before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic systems?

  • Methodology :

  • Computational Analysis : Perform density functional theory (DFT) calculations to map electron density on the amine group and aromatic backbone. Compare with analogs (e.g., naphthylamines) to assess nucleophilicity.
  • Experimental Validation : Conduct kinetic studies on reactions like alkylation or acylation, using in situ FT-IR or HPLC to track intermediate formation .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodology :

  • Controlled Replication : Repeat synthesis and characterization under standardized conditions (solvent, temperature, concentration).
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) and databases (e.g., PubChem).
  • Collaborative Analysis : Share raw spectra with independent labs to confirm peak assignments .

Q. What strategies optimize the detection of this compound in environmental samples?

  • Methodology :

  • Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges. Derivatize with dansyl chloride to enhance UV/fluorescence detection.
  • Instrumentation : Use HPLC-MS/MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) for high sensitivity (LOD: ~0.1 ppb). Validate against spiked samples and matrix-matched calibration curves .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

  • Methodology :

  • Stress Testing : Expose the compound to H₂O₂, UV light, or elevated temperatures. Monitor degradation via LC-MS and identify byproducts (e.g., acenaphthenequinone).
  • Radical Trapping : Use antioxidants (e.g., BHT) to assess radical-mediated pathways. Electron paramagnetic resonance (EPR) can detect free radicals during oxidation .

Q. Tables for Key Data

Property Value Method Reference
Molecular Weight205.68 g/molEI-MS
Melting Point200°CDSC
LogP3.898Computational Prediction
Flash Point173.9°CClosed-Cup Test

Comparison with Similar Compounds

Positional Isomers: 1,2-Dihydroacenaphthylen-5-amine

1,2-Dihydroacenaphthylen-5-amine (CAS: 4657-93-6) shares the same molecular formula (C₁₂H₁₁N ) and molecular weight (169.22 g/mol ) but differs in the position of the amine group (5-position instead of 1-position). Key distinctions include:

Property 1,2-Dihydroacenaphthylen-1-amine 1,2-Dihydroacenaphthylen-5-amine
CAS Number 40745-44-6 4657-93-6
logP (Lipophilicity) Data not available 3.12
Hazard Statements Not explicitly reported H315 (skin irritation), H319 (eye irritation)
Synthetic Applications Intermediate for polycyclic systems Used in coordination chemistry

Structural Implications : The positional isomerism affects electronic distribution and steric hindrance. The 1-amine derivative may exhibit enhanced reactivity in electrophilic substitutions due to proximity to the fused ring system, whereas the 5-amine isomer shows higher stability in metal-organic frameworks (MOFs) .

Functional Group Analogues: 5-Aminoacenaphthene

5-Aminoacenaphthene (CAS: 58306-99-3) is another structural analogue with the amine group at the 5-position but lacking the dihydro moiety. Key differences:

Property This compound 5-Aminoacenaphthene
Molecular Formula C₁₂H₁₁N C₁₂H₁₁N
Hydrogen Bond Donors 2 (amine + dihydro) 1 (amine only)
Polar Surface Area 26.02 Ų 20.35 Ų

The dihydro group in this compound increases hydrogen-bonding capacity and solubility compared to non-hydrogenated analogues like 5-aminoacenaphthene.

Properties

IUPAC Name

1,2-dihydroacenaphthylen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYNDXQWJAMEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961164
Record name 1,2-Dihydroacenaphthylen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40745-44-6
Record name 1,2-Dihydroacenaphthylen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acenaphthen-1-one (34 g, 200 mmol) was dissolved in methanol (300 ml). Sodium borohydride (8 g, 200 mmol) was added to this solution under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give 1-acenaphthenol (33 g) as yellow crystals. (2) To a solution of 1-acenaphthenol (33 g, 190 mmol) and diphenylphosphorylazide (63 g, 230 mmol) in toluene (300 ml) was cooled to 0° C., DBU (diazabicycloundecene) (35 g, 230 mmol) was added and the mixture was stirred at room temperature for 6 hr. The reaction mixture was poured into water and extracted with toluene. The combined organic phase was washed with water, dried over magnesium sulfate, and concentrated. A crude product was dissolved in a mixed solvent (330 ml) of THF/water (10:1), triphenylphosphine (53 g) was added thereto, and the mixture was heated under reflux for 6 hr. After cooling to room temperature, the solvent was evaporated and 1N-hydrochloric acid (200 ml) was added to the residue. Unnecessary materials were extracted with ethyl acetate. The aqueous phase was alkalified with potassium carbonate and extracted with chloroform. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give acenaphthen-1-yl-amine (20 g) as a red oil. (3) Acenaphthen-1-yl-amine (20 g, 118 mmol) was dissolved in ethanol (200 ml). Potassium carbonate (1.7 g, 12 mmol) and 1-ethyl-1-methyl-4-oxopiperidinium iodide (38 g) dissolved in water (100 ml) was added and the mixture was heated under reflux for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give 1-(acenaphthen-1-yl)-piperidin-4-one (23 g) as yellow crystals. (4) To a solution of 1-(acenaphthen-1-yl)-piperidin-4-one (12 g, 48 mmol) and 1,2-phenylenediamine (10.8 g, 100 mmol) in THF (100 ml) was cooled to 0° C. were added sodium triacetoxy borohydride (34 g) and acetic acid (12 ml) and the mixture was stirred at room temperature for 17 hr. The reaction mixture was poured into water and potassium carbonate was added for neutralization. The mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give N-[1-(acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (8.5 g) as yellow crystals. (5) N-[1-(Acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (1 g, 3 mmol) was dissolved in THF (30 ml), and triethylamine (1.4 ml, 10 mmol) and 1,1′-thiocarbonyldiimidazole (0.63 g, 3.5 mmol) were added. The mixture was stirred at room temperature for 3 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated aqueous ammonium chloride solution, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give the title compound (1.17 g) as a gray-white solid.
[Compound]
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33 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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